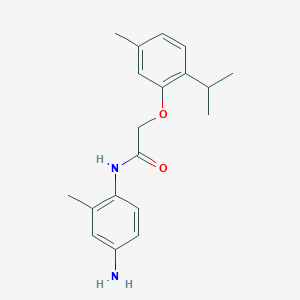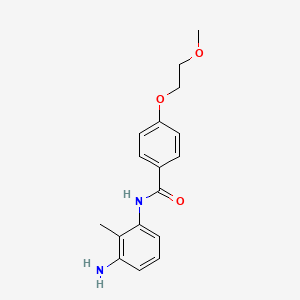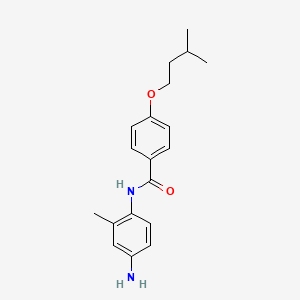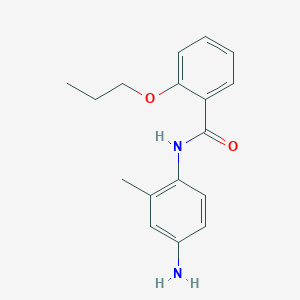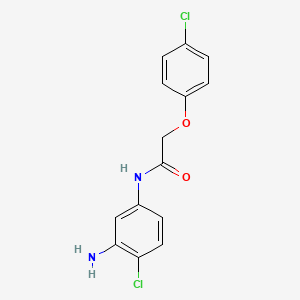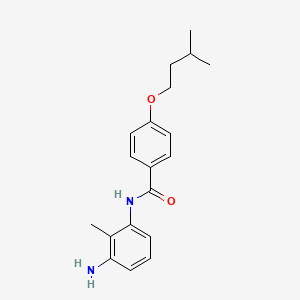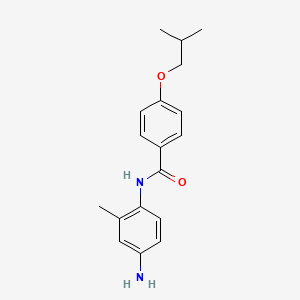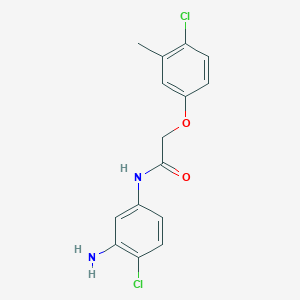
N-(5-Amino-2-fluorophenyl)-4-(2-methoxyethoxy)-benzamide
Vue d'ensemble
Description
“N-(5-Amino-2-fluorophenyl)-4-(2-methoxyethoxy)-benzamide” is a chemical compound with the molecular formula C16H17FN2O3 and a molecular weight of 304.32 . It is used for research purposes .
Physical And Chemical Properties Analysis
“N-(5-Amino-2-fluorophenyl)-4-(2-methoxyethoxy)-benzamide” has a molecular weight of 304.32 . Other physical and chemical properties such as melting point, boiling point, and density aren’t provided in the available resources.Applications De Recherche Scientifique
Gastrokinetic Activity
A study conducted by Kato et al. (1992) explored the gastrokinetic activity of a series of benzamide derivatives, which included compounds similar to N-(5-Amino-2-fluorophenyl)-4-(2-methoxyethoxy)-benzamide. These compounds were assessed for their effects on gastric emptying in rats. Some derivatives displayed potent in vivo gastric emptying activity, suggesting a potential application of these compounds in gastrokinetic therapies (Kato et al., 1992).
Inhibition of Met Kinase
Research by Schroeder et al. (2009) identified N-substituted benzamide derivatives as potent and selective inhibitors of the Met kinase superfamily. These compounds showed significant efficacy in tumor stasis in certain cancer models, indicating their potential application in cancer therapy (Schroeder et al., 2009).
Antioxidant Activity
Jovanović et al. (2020) studied the electrochemical oxidation of amino-substituted benzamides, noting their potential as antioxidants due to their ability to scavenge free radicals. This implies a possible application in the development of antioxidant therapies (Jovanović et al., 2020).
Antimicrobial Activity
Ertan et al. (2007) synthesized N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives, which were evaluated for their antibacterial and antifungal activities. Some of these compounds exhibited broad-spectrum activity against various microorganisms, suggesting their utility in antimicrobial treatments (Ertan et al., 2007).
Anticonvulsant Activity
Lambert et al. (1995) synthesized new benzamide derivatives related to ameltolide and evaluated their anticonvulsant activities. The results showed these compounds were effective in certain seizure models, indicating their potential use in anticonvulsant drugs (Lambert et al., 1995).
Propriétés
IUPAC Name |
N-(5-amino-2-fluorophenyl)-4-(2-methoxyethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3/c1-21-8-9-22-13-5-2-11(3-6-13)16(20)19-15-10-12(18)4-7-14(15)17/h2-7,10H,8-9,18H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESGLVAVPMWRJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-fluorophenyl)-4-(2-methoxyethoxy)-benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-Amino-4-chlorophenyl)-2-[4-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385052.png)
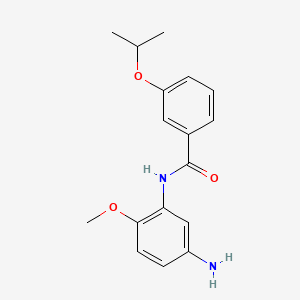
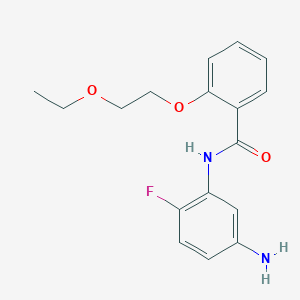
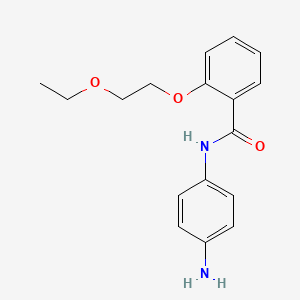
![3-[(2-Thienylmethyl)amino]propanamide](/img/structure/B1385058.png)
![N-(5-Amino-2-methoxyphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide](/img/structure/B1385061.png)
